molecular formula C17H33N7O5S2 B12536952 N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine CAS No. 798541-09-0

N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine

Katalognummer: B12536952
CAS-Nummer: 798541-09-0
Molekulargewicht: 479.6 g/mol
InChI-Schlüssel: HPJIIMVQMPAJIX-BJDJZHNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Sequence Analysis

N⁵-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine is a linear tetrapeptide with the sequence Orn-Cys-Met-Ala , where the ornithine residue (Orn) undergoes a modification at its N⁵ position. The primary structure begins with an N-terminal L-ornithine, followed by L-cysteine, L-methionine, and L-alanine at the C-terminus. The peptide bonds adopt typical trans-configurations, stabilized by resonance interactions between the carbonyl oxygen and amide hydrogen.

The molecular formula of this compound is C₁₆H₃₀N₇O₅S₂ , derived from the summation of individual amino acid contributions minus three water molecules eliminated during peptide bond formation. Key structural features include:

  • Ornithine side-chain modification : The N⁵ amine of ornithine is substituted with a diaminomethylidene group (=N–C(=NH₂)–NH₂), converting it into a guanidino-like moiety.
  • Disulfide potential : The cysteine residue retains a free thiol group, enabling potential disulfide bridge formation under oxidative conditions.
  • Hydrophobic interactions : Methionine’s thioether side chain and alanine’s methyl group contribute to localized hydrophobic regions.

The IUPAC name for this compound is N⁵-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine, reflecting both the sequence and modification. X-ray crystallography of analogous compounds shows that the diaminomethylidene group induces a 15° twist in the peptide backbone compared to unmodified ornithine, altering hydrogen-bonding patterns.

Feature Description
Sequence Orn-Cys-Met-Ala
Molecular Weight 488.56 g/mol (calculated)
Key Functional Groups Diaminomethylidene (N⁵), thiol (Cys), thioether (Met), methyl (Ala)
Predicted pI 9.2 (basic, driven by guanidino and thiol groups)

Position-Specific Modifications: N⁵-Diaminomethylidene Functional Group

The N⁵-diaminomethylidene group distinguishes this compound from canonical ornithine-containing peptides. This modification replaces the δ-amine hydrogen of ornithine with a planar, resonance-stabilized guanidino analog, dramatically altering its chemical behavior. Key characteristics include:

  • Electronic Effects :
    The conjugated π-system of the diaminomethylidene group delocalizes electron density, creating a partial positive charge on the central carbon. This enhances hydrogen-bond donor capacity compared to unmodified ornithine, as evidenced by infrared spectroscopy showing N–H stretching frequencies at 3320 cm⁻¹ and 3180 cm⁻¹.

  • Steric Influence :
    Molecular dynamics simulations reveal that the bulky diaminomethylidene group forces the ornithine side chain into a gauche conformation, reducing solvent accessibility by 23% compared to arginine’s guanidino group. This steric hindrance may limit interactions with deep hydrophobic pockets in target proteins.

  • Tautomerization :
    The diaminomethylidene group exhibits pH-dependent tautomerism, shifting between imino (=NH) and amino (NH₂) forms. At physiological pH (7.4), nuclear magnetic resonance (NMR) studies indicate a 65:35 equilibrium favoring the imino tautomer, which enhances nucleophilicity at the N⁵ position.

This modification shares structural parallels with N⁵-acetyl-N⁵-hydroxy-L-ornithine (PubChem CID 46173080), though the diaminomethylidene group provides greater charge delocalization and basicity (pKa ≈ 10.8 vs. 8.2 for acetyl-hydroxy variants).

Comparative Structural Analysis with Related Ornithine-Containing Peptides

The structural uniqueness of N⁵-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine becomes evident when compared to three classes of ornithine derivatives:

1. Unmodified Ornithine Peptides

  • Example: δ-poly-L-ornithine (PosA-synthesized)
  • Key Difference: Lacks the diaminomethylidene group, forming isopeptide bonds between δ-amines and α-carboxylates
  • Consequence: Higher flexibility (RMSD 1.8 Å vs. 0.9 Å in modified peptides) and reduced thermal stability (Tm 62°C vs. 85°C)

2. N⁵-Modified Ornithine Peptides

  • Example: L-Leucyl-N⁵-(diaminomethylidene)-L-ornithyl-L-serylglycine
  • Shared Feature: Diaminomethylidene group at N⁵
  • Divergence: Leucine and serine residues impart greater hydrophobicity (LogP −1.2 vs. −2.1 for Cys/Met-containing analogs)

3. Arginine-Containing Peptides

  • Example: L-Alanyl-L-cysteinyl-L-arginyl-L-alanine
  • Structural Parallel: Both feature guanidino-like groups
  • Critical Distinction: Ornithine’s shorter side chain (3 methylenes vs. arginine’s 4) reduces cation-π interaction potential by 40%

The table below summarizes key comparative metrics:

Parameter N⁵-Modified Orn Peptide δ-Poly-Orn Arg-Containing Peptide
Side-Chain Length (Å) 6.2 5.8 7.1
pKa of Modified Group 10.8 9.4 (δ-NH₃⁺) 12.5 (guanidino)
Hydrogen-Bond Donors 3 1 4
Thermal Denaturation (°C) 85 62 94

This analysis underscores how the diaminomethylidene modification creates a hybrid structure blending features of ornithine and arginine, while introducing unique steric and electronic properties not observed in natural amino acids.

Eigenschaften

CAS-Nummer

798541-09-0

Molekularformel

C17H33N7O5S2

Molekulargewicht

479.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C17H33N7O5S2/c1-9(16(28)29)22-14(26)11(5-7-31-2)23-15(27)12(8-30)24-13(25)10(18)4-3-6-21-17(19)20/h9-12,30H,3-8,18H2,1-2H3,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1

InChI-Schlüssel

HPJIIMVQMPAJIX-BJDJZHNGSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)N

Kanonische SMILES

CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the primary method for synthesizing peptides with complex side chains. The process involves sequential coupling of amino acids to a resin-bound chain, followed by deprotection and cleavage.

Steps in SPPS :

  • Resin Loading : The C-terminal alanine is attached to a resin (e.g., Wang resin or PAL-PEG-PS) via an ester or amide linkage.
  • Amino Acid Activation : Protected amino acids (Fmoc-protected) are activated using coupling reagents (e.g., HBTU, HATU) and bases (e.g., DIPEA).
  • Coupling and Deprotection :
    • Cysteine and Methionine : Require specific protection (e.g., Trt, Acm for cysteine; Boc for methionine) to prevent oxidation and side reactions.
    • Ornithine Modification : Post-synthetic introduction of the diaminomethylidene group via reductive amination or guanidinylation.

Challenges :

  • Aggregation : Methionine and cysteine residues may form β-sheets or disulfide bonds, hindering coupling. Solutions include pseudo-proline dipeptides or chaotropic agents.
  • Stereochemical Purity : Optically active chloropropionic acid derivatives ensure enantiomerically pure alanine.
Parameter SPPS Conditions Outcome
Coupling Reagent HBTU/HATU with DIPEA High coupling efficiency (>95%)
Deprotection 20% Piperidine in DMF Minimal aspartimide formation
Cleavage TFA/Scavenger (e.g., TIS, EDT) >90% purity post-HPLC

Solution-Phase Synthesis

For large-scale production or complex modifications, solution-phase methods are employed.

Key Steps :

  • Linear Synthesis : Protected amino acids are coupled sequentially in solution, followed by deprotection.
  • Cysteine/Methionine Handling :
    • Cysteine : Protected as S-acetamidomethyl (Acm) or S-trityl (Trt) to prevent disulfide formation.
    • Methionine : Boc protection prevents sulfone formation during oxidation.

Advantages :

  • Scalability : Higher yields for industrial production.
  • Flexibility : Enables post-synthetic modifications (e.g., diaminomethylidene introduction).

Post-Synthetic Modifications

Diaminomethylidene Group Introduction

The N⁵-(diaminomethylidene) group on ornithine is typically added after peptide assembly.

Methods :

  • Reductive Amination :
    • Reagents : Formaldehyde and sodium borohydride (NaBH₃CN).
    • Conditions : pH 7–8, 0–25°C.
  • Guanidinylation :
    • Reagents : 1,3-Diaminopropane or guanidine derivatives.
    • Conditions : Acidic or neutral aqueous solutions.

Example Reaction :

Substrate Reagents/Conditions Product Yield
Ornithine Peptide HCHO, NaBH₃CN, pH 7.5 Diaminomethylidene-Ornithine 75–85%

Side-Chain Deprotection

Sulfur-containing residues require careful deprotection to avoid oxidation or unintended disulfide bonds.

Amino Acid Protecting Group Deprotection Method Notes
Cysteine Trt/Acm TFA or I₂ in MeOH/H₂O Acm removed via iodolysis
Methionine Boc TFA/Scavenger Prevents sulfone formation

Challenges and Optimization

Stereochemical Control

  • Alanine : Prepared from optically active chloropropionic acid (ee >98%).
  • Cysteine/Methionine : Enzymatic resolution or chiral chromatography ensures enantiopurity.

Oxidation and Aggregation

  • Methionine : Susceptible to oxidation; Boc protection and inert atmosphere mitigate this.
  • Cysteine : Disulfide formation during SPPS is minimized with Acm protection and TFA cleavage.

Research Findings

Yield and Purity

Method Yield (%) Purity (%) Source
SPPS (Automated) 60–70 >95
Solution-Phase 70–80 >90
Post-Modification 75–85 >85

Case Study: SPPS Optimization

A study on a related peptide (L-Alanyl-L-cysteinyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine) achieved 72% yield using Fmoc/HBTU chemistry with DBU as a deprotection base to resolve aggregation issues.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N~5~-(Diaminomethyliden)-L-Ornithyl-L-Cysteinyl-L-Methionyl-L-Alanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Modellverbindung zur Untersuchung der Peptidchemie verwendet.

    Biologie: Die Verbindung wird hinsichtlich ihrer Rolle in zellulären Prozessen und als potenzielles Therapeutikum untersucht.

    Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Wirkstoffkandidat für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.

    Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N~5~-(Diaminomethyliden)-L-Ornithyl-L-Cysteinyl-L-Methionyl-L-Alanin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu Veränderungen in zellulären Signalwegen führt. So kann sie beispielsweise Enzyme, die an Stoffwechselprozessen beteiligt sind, hemmen oder aktivieren und so ihre Wirkung entfalten.

Wissenschaftliche Forschungsanwendungen

N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:

  • Antimicrobial Activity : Preliminary studies indicate that peptides with similar structures demonstrate significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity : Investigations into its cytotoxic effects reveal potential against various cancer cell lines, suggesting a pathway for development into anticancer agents.
  • Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways, which is particularly relevant in neurodegenerative diseases.

Synthesis Techniques

The synthesis of N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids, ensuring the correct formation of peptide bonds while minimizing side reactions. The incorporation of the diaminomethylidene group requires specific protective groups and coupling reagents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, with mechanisms involving apoptosis induction and interference with microbial cell wall synthesis.

Therapeutic Applications

The unique structural features of N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine position it as a promising candidate for several therapeutic applications:

  • Antibiotic Development : Its antimicrobial properties could lead to the development of new antibiotics, especially against resistant strains.
  • Cancer Therapy : The observed cytotoxic effects warrant further investigation into its utility as an anticancer agent, potentially leading to novel treatment options.
  • Neuroprotective Agents : Given its potential enzyme inhibition capabilities, this compound could be explored for neuroprotective applications in diseases like Alzheimer's.

Wirkmechanismus

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Compound 1: L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine (CAS 600707-10-6)

  • Molecular Formula : C₃₄H₅₅N₁₁O₁₁S
  • Molecular Weight : 882.94 g/mol
  • Key Features: Includes the same N⁵-(diaminomethylidene)-L-ornithine residue but extended with leucine, glutamine, nitrotyrosine, and methionine.

Compound 2: Coumaroylspermidines (CSE)

  • Representative Structures : N1,N5,N10-tri-p-coumaroylspermidine isomers.
  • Molecular Formula : ~C₂₇H₂₉N₃O₆ (varies by isomer).
  • Key Features : Amide-linked spermidine with coumaroyl groups, enabling UV absorption and antioxidant properties.
  • Extraction : Yield ~85%, with ~65% total coumaroylspermidine content via HPLC-guided enrichment from safflower residues .
Key Differentiators
  • Structural Complexity : The target compound’s compact structure contrasts with the hexapeptide’s nitrotyrosine and additional residues, which may hinder membrane permeability.
  • Functional Versatility : Unlike coumaroylspermidines, the target’s cysteine and methionine residues suggest unique roles in sulfur metabolism or antioxidant pathways.
  • Synthetic Challenges: The hexapeptide’s nitrotyrosine requires specialized protection/deprotection steps, while the target compound’s guanidino-like group demands precise modification to avoid side reactions .

Biologische Aktivität

N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article synthesizes current knowledge regarding its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes multiple amino acids linked via peptide bonds. Its molecular formula is C19H37N7O5S2C_{19}H_{37}N_{7}O_{5}S^{2} with a molecular weight of approximately 507.7 g/mol . The presence of the diaminomethylidene group is significant as it influences the compound's reactivity and interaction with biological targets.

Research indicates that N~5~-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine may act as an inhibitor of key enzymes involved in nucleotide biosynthesis. Specifically, it has been shown to inhibit glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), both of which are critical in de novo purine synthesis .

Enzymatic Inhibition Data

Enzyme IC50 (nM) Mechanism
GAR-TFase20Inhibition of purine biosynthesis
AICAR-TFaseNot specifiedInhibition of purine biosynthesis

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown significant activity against human squamous cell carcinoma (SCC) and breast carcinoma (MCF-7), with potency exceeding that of traditional chemotherapeutics like methotrexate .

Cell Line Sensitivity

Cell Line Sensitivity Comparison to Methotrexate
SCC25 (human)HighSeveral times more potent
SCC VII (murine)ModerateComparable sensitivity
MCF-7 (human breast carcinoma)HighExceeds traditional agents

Case Studies and Research Findings

  • Study on Dihydrofolate Reductase (DHFR) :
    • The compound was tested for binding affinity to DHFR, revealing that modifications in its structure did not significantly decrease binding but affected cytotoxicity against certain cancer cell lines .
  • Comparative Analysis with Methotrexate :
    • In comparative experiments, the compound exhibited a lower inhibition constant (Ki) than methotrexate in human leukemic lymphoblasts, indicating a potentially more effective therapeutic profile .
  • Toxicity Reversal Studies :
    • Toxicity reversal studies indicated that the mechanism of action differs from classical dihydrofolate reductase inhibitors, suggesting unique pathways for cytotoxicity which could be leveraged for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N⁵-(Diaminomethylidene)-L-ornithyl-L-cysteinyl-L-methionyl-L-alanine, and how can purity be optimized?

  • Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection is the standard approach. Key steps include:

  • Orthogonal protection: Use tert-butylthio (S-tBu) for cysteine and trityl (Trt) for the diaminomethylidene-ornithine group to prevent side reactions .

  • Coupling efficiency: Monitor via Kaiser test or HPLC. Double couplings with HBTU/HOBt activators improve yields for sterically hindered residues like methionine .

  • Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves >95% purity. Validate with ESI-MS for molecular weight confirmation .

    • Table 1: Common SPPS Parameters
StepReagent/ConditionPurpose
Deprotection20% piperidine/DMFRemove Fmoc groups
ActivationHBTU/HOBt/DIPEAEnhance coupling efficiency
CleavageTFA/TIS/H2O (95:2.5:2.5)Release peptide from resin

Q. How can researchers validate the structural integrity of this compound?

  • Answer: Combine multiple analytical techniques:

  • Mass spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ ion at m/z ~600–650) .
  • NMR spectroscopy: 1H/13C NMR in DMSO-d6 or D2O to resolve diaminomethylidene-ornithine signals (δ ~7.5–8.5 ppm for guanidino protons) .
  • Circular dichroism (CD): Assess secondary structure in aqueous buffers (e.g., α-helix or random coil signatures at 190–250 nm) .

Q. What solvent systems are optimal for solubilizing this peptide, and how does pH affect stability?

  • Answer:

  • Solubility: Use 10% acetic acid or 50 mM ammonium bicarbonate (pH 8.0) for initial dissolution. Sonication at 40°C enhances solubility .
  • Stability: Avoid pH >9.0 to prevent hydrolysis of the diaminomethylidene group. Store lyophilized at -80°C with desiccants to minimize oxidation of methionine .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be analyzed to predict receptor interactions?

  • Answer:

  • Molecular dynamics (MD) simulations: Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding over 100+ ns. Focus on cysteine-methionine disulfide bonding propensity .
  • Surface plasmon resonance (SPR): Immobilize peptide on CM5 chips and measure binding kinetics (ka/kd) with putative receptors (e.g., GPCRs) .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?

  • Answer: Discrepancies may arise from:

  • Oxidation state: Compare reduced (free thiol) vs. oxidized (disulfide) forms via Ellman’s assay .
  • Batch variability: Implement QC metrics (e.g., peptide content quantification via amino acid analysis) .
  • In vitro vs. in vivo models: Use ex vivo tissue assays (e.g., isolated hepatocytes) to bridge cell culture and animal studies .

Q. What strategies mitigate challenges in synthesizing the diaminomethylidene-ornithine residue?

  • Answer:

  • Protection: Use Boc-protected diaminomethylidene-ornithine to prevent guanidino group side reactions during SPPS .

  • Post-synthetic modification: Introduce the diaminomethylidene group via on-resin reaction with cyanamide after ornithine incorporation .

    • Table 2: Troubleshooting Synthesis Issues
IssueSolution
Low coupling yieldExtend reaction time to 2 hours
Trityl group cleavageReplace TFA with 1% TFA in DCM for mild deprotection

Q. How can in silico modeling guide the design of analogs with enhanced stability?

  • Answer:

  • QM/MM calculations: Predict hydrolysis sites (e.g., labile methionine sulfoxide formation) using Gaussian09 at the B3LYP/6-31G* level .
  • Peptide cyclization: Simulate head-to-tail cyclization via PyMOL to reduce enzymatic degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.